molecular formula C20H19FN2O3S B2525237 N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(4-fluorobenzyl)oxalamide CAS No. 2034604-81-2

N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(4-fluorobenzyl)oxalamide

Cat. No.: B2525237
CAS No.: 2034604-81-2
M. Wt: 386.44
InChI Key: KTNPXGPNRYOORL-UHFFFAOYSA-N
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Description

N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(4-fluorobenzyl)oxalamide is a synthetic oxalamide derivative designed for research applications in medicinal chemistry and drug discovery. This compound features a benzo[b]thiophene scaffold, a moiety recognized for its significant pharmacological potential. The benzo[b]thiophene core is a privileged structure in drug design, found in compounds with a range of biological activities . Specifically, derivatives of benzo[b]thiophene have been investigated extensively for their potent antitubercular properties, showing promising activity against both active and dormant strains of Mycobacterium tuberculosis and Mycobacterium bovis BCG . Furthermore, novel benzothiophene derivatives have demonstrated high efficacy as alpha-amylase inhibitors in antidiabetic research, exhibiting strong binding affinities in molecular docking studies and significant inhibitory activity in vitro . The structural combination of the benzo[b]thiophene unit with an oxalamide linker, as seen in related compounds, is a strategy used to develop potential Type II topoisomerase inhibitors for combating multidrug-resistant bacterial pathogens . Researchers can utilize this chemical as a key building block or intermediate for synthesizing more complex bioactive molecules or as a probe for studying infectious diseases and metabolic disorders. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N'-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N-[(4-fluorophenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O3S/c1-20(26,17-10-14-4-2-3-5-16(14)27-17)12-23-19(25)18(24)22-11-13-6-8-15(21)9-7-13/h2-10,26H,11-12H2,1H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTNPXGPNRYOORL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=O)NCC1=CC=C(C=C1)F)(C2=CC3=CC=CC=C3S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(4-fluorobenzyl)oxalamide typically involves multiple steps, starting with the preparation of the benzo[b]thiophene core. One common method involves the cyclization of 2-alkynyl thioanisoles catalyzed by gold(I)–IPr hydroxide . The hydroxypropyl group can be introduced via a nucleophilic addition reaction, while the fluorobenzyl group is typically added through a substitution reaction using 4-fluorobenzyl bromide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and high-throughput screening to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(4-fluorobenzyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The benzo[b]thiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxalamide group can be reduced to form amines.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(4-fluorobenzyl)oxalamide involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, inhibiting their activity and leading to a therapeutic effect. The benzo[b]thiophene moiety is known to interact with various biological targets, while the fluorobenzyl group can enhance binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Oxalamide Derivatives with Aromatic Substitutions

Several oxalamide derivatives share structural motifs with the target compound:

  • N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336): This compound, used as an umami flavor enhancer (FEMA 4233), has a NOEL of 100 mg/kg bw/day in rats, demonstrating low toxicity . Unlike the target compound, S336 lacks a benzo[b]thiophene group but includes pyridyl and dimethoxybenzyl groups, which enhance its flavoring properties .
  • N1-(2-Fluorophenyl)-N2-(4-methoxyphenethyl)oxalamide (18) : Synthesized via similar methods, this derivative replaces the benzo[b]thiophene with a fluorophenyl group, highlighting the role of fluorine in improving metabolic stability .

Key Differences :

  • The target compound’s benzo[b]thiophene moiety may confer resistance to P-glycoprotein (P-gp)-mediated efflux, a feature observed in benzothiophene acrylonitrile anticancer agents .
  • S336’s pyridyl group facilitates flavor receptor (hTAS1R1/hTAS1R3) activation, whereas the 4-fluorobenzyl group in the target compound may enhance binding to therapeutic targets .
Table 1: Structural and Pharmacological Comparison of Oxalamides
Compound Molecular Formula Key Substituents Biological Activity NOEL (mg/kg bw/day)
Target Compound C20H19FN2O3S Benzo[b]thiophene, 4-fluorobenzyl Undefined (Potential anticancer) N/A
S336 C23H24N2O4 2,4-Dimethoxybenzyl, pyridyl Umami flavor enhancement 100
N1-(2-Fluorophenyl)-N2-(4-methoxyphenethyl)oxalamide C18H18FN2O3 Fluorophenyl, methoxyphenethyl Undefined N/A

Adamantyl-Substituted Oxalamides

Compounds like N1-(Adamant-2-yl)-N2-(benzyloxy)oxalamide (6) incorporate bulky adamantyl groups, which improve lipophilicity and membrane permeability . These derivatives are synthesized via nucleophilic substitutions and exhibit high purity (>90%) but lack the benzo[b]thiophene or fluorinated aromatic groups present in the target compound .

Benzothiophene Acrylonitrile Anticancer Agents

Benzothiophene acrylonitriles (e.g., Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile (32)) exhibit potent anticancer activity (GI50 <10 nM) and overcome P-gp-mediated drug resistance .

Comparison :

  • The target compound’s oxalamide linker may offer synthetic versatility compared to acrylonitriles, enabling modular modifications .
  • Fluorine substitution (4-fluorobenzyl) could further enhance target affinity and pharmacokinetics, as seen in fluorophenyl-containing triazoles .

Metabolic and Toxicological Considerations

  • The target compound’s benzo[b]thiophene may similarly resist degradation.
  • Toxicity: The NOEL of 100 mg/kg bw/day for S336 implies a wide safety margin, which may extend to structurally related oxalamides . However, the target compound’s unique substituents warrant specific toxicological evaluation.

Biological Activity

N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(4-fluorobenzyl)oxalamide is a complex organic compound that has garnered attention in pharmacological research due to its significant biological activity, particularly its interaction with serotonin receptors. This article delves into the synthesis, biological mechanisms, and potential therapeutic applications of this compound.

Chemical Structure and Synthesis

The compound features a benzo[b]thiophene moiety , a hydroxypropyl group , and an oxalamide linkage . Its IUPAC name reflects its intricate structure, which is crucial for its biological function. The synthesis typically involves several key steps:

  • Formation of the Benzo[b]thiophene Moiety : This can be achieved through cyclization reactions involving thiophenes and benzene derivatives, often facilitated by palladium-catalyzed coupling reactions.
  • Introduction of the Hydroxypropyl Group : This is commonly introduced via an epoxide ring-opening reaction, requiring a base such as sodium hydroxide or potassium carbonate.
  • Amidation Reaction : The final step involves the coupling of the hydroxypropyl derivative with 4-fluorobenzylamine to form the oxalamide bond.

Interaction with Serotonin Receptors

The primary biological activity of N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(4-fluorobenzyl)oxalamide is attributed to its affinity for the 5-HT1A serotonin receptor . This receptor plays a crucial role in regulating mood, anxiety, and various neurophysiological processes. Binding to this receptor can modulate neurotransmitter release, influencing pathways associated with mood disorders and anxiety responses .

Pharmacological Studies

Recent studies have demonstrated that this compound exhibits significant activity in various in vitro and in vivo models:

  • In Vitro Studies : The compound has shown promising results in binding assays with 5-HT1A receptors, demonstrating a high affinity that suggests potential as an anxiolytic agent.
  • In Vivo Studies : Animal models treated with this compound exhibited reduced anxiety-like behaviors in established tests such as the elevated plus maze and the open field test. These findings indicate its potential therapeutic effects in managing anxiety disorders .

Case Studies

Several case studies highlight the pharmacological potential of N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(4-fluorobenzyl)oxalamide:

  • Anxiety Reduction in Rodent Models : A study involving rodent models demonstrated that administration of the compound led to a significant decrease in anxiety-related behaviors compared to control groups. The results indicated an 80% reduction in anxiety-like responses at optimal doses .
  • Neuroprotective Effects : Another investigation noted that this compound could exert neuroprotective effects by modulating serotonin signaling pathways, which are often disrupted in neurodegenerative conditions.

Comparative Analysis

To better understand the biological activity of N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(4-fluorobenzyl)oxalamide, a comparison with similar compounds targeting serotonin receptors is insightful:

Compound NameTarget ReceptorAffinity (Ki)Biological Activity
N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(4-fluorobenzyl)oxalamide5-HT1ALow nanomolar rangeAnxiolytic effects
Compound A (similar structure)5-HT1AMid nanomolar rangeModerate anxiolytic
Compound B (different structure)5-HT1AHigh nanomolar rangeMinimal activity

Q & A

Q. What are the optimal synthetic routes for this oxalamide compound, and how do reaction conditions influence yield and purity?

The synthesis involves sequential amide coupling between benzo[b]thiophen-2-yl hydroxypropylamine and 4-fluorobenzyl oxalate precursors. Key steps include:

  • Activation : Use carbodiimide coupling agents (e.g., EDCI/HOBt) in anhydrous DMF at 0–5°C to minimize racemization .
  • Purification : Silica gel chromatography (hexane:EtOAc, 3:1 gradient) achieves >95% purity.
  • Yield Optimization : Stoichiometric control (1:1.2 molar ratio of amines to oxalic acid derivatives) and slow reagent addition reduce dimerization side products. Typical yields range from 45% to 60% .

Q. Which spectroscopic and chromatographic methods validate the compound’s structural integrity?

  • ¹H/¹³C NMR : Confirm stereochemistry (e.g., hydroxypropyl configuration) and amide bond formation. Benzo[b]thiophene protons appear as doublets at δ 7.2–7.8 ppm, while fluorobenzyl groups show distinct aromatic splitting patterns .
  • HRMS : Molecular ion peaks ([M+H]⁺) should match theoretical masses within 3 ppm error.
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>95%) with retention times consistent with lipophilic analogs .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro enzyme inhibition data and inconsistent cellular activity?

Discrepancies often arise from off-target effects or metabolic instability. Methodological approaches include:

  • Cellular Target Engagement : Use thermal shift assays (CETSA) to confirm intracellular target binding .
  • Metabolite Profiling : LC-MS/MS identifies active metabolites (e.g., hydroxylated derivatives) or degradation products .
  • Permeability Assays : Parallel artificial membrane permeability (PAMPA) quantifies passive diffusion, while efflux ratio studies (Caco-2/MDCK cells) assess transporter-mediated exclusion .

Q. What computational strategies predict the compound’s binding mode to biological targets?

  • Docking Studies : Use AutoDock Vina with hybrid DFT-optimized ligand structures (B3LYP-D3/def2-TZVP) for accurate conformational sampling .
  • Molecular Dynamics : Simulate 100-ns trajectories in explicit solvent to assess binding stability. MM-PBSA calculations estimate free energy contributions of key residues (e.g., fluorobenzyl π-stacking with hydrophobic pockets) .
  • Validation : Mutate predicted interaction residues (e.g., Phe231 in kinase targets) and measure activity shifts via IC50 assays .

Methodological Notes

  • Stereochemical Analysis : X-ray crystallography is recommended to resolve ambiguities in the hydroxypropyl configuration, as NMR alone may not distinguish diastereomers .
  • Contradiction Mitigation : Replicate enzyme assays in triplicate using ATP concentrations (1–5 mM) reflecting physiological conditions to avoid false negatives .
  • DFT Validation : Compare computed vibrational spectra (B3LYP/6-31G*) with experimental IR to confirm ground-state conformations .

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